REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][C:7](=[S:11])[NH:8]2)=[CH:4][N:3]=1.[OH-].[K+].I[CH3:15]>CCO>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][C:7]([S:11][CH3:15])=[N:8]2)=[CH:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C2NC(NC2=N1)=S
|
Name
|
|
Quantity
|
722 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.67 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
66.4 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred under N2 at RT for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc (85 mL) and 2N HCl (15 mL)
|
Type
|
WAIT
|
Details
|
to settle overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
was added more water (60 mL)
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |